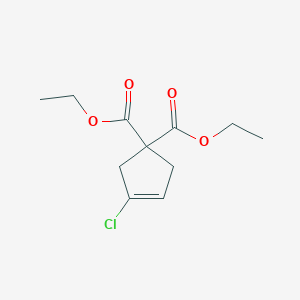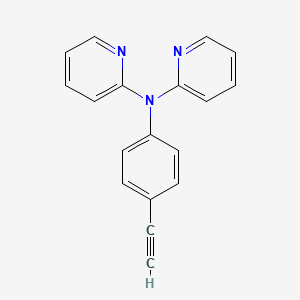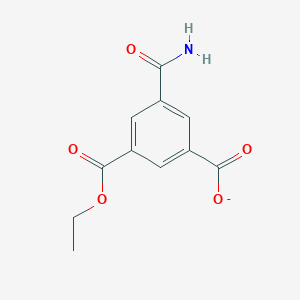
3-Carbamoyl-5-(ethoxycarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-5-(ethoxycarbonyl)benzoate is a chemical compound with potential applications in various fields of science and industry. It is characterized by its unique structure, which includes a carbamoyl group and an ethoxycarbonyl group attached to a benzoate ring. This compound is of interest due to its potential reactivity and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-(ethoxycarbonyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieving high-quality products.
化学反応の分析
Types of Reactions
3-Carbamoyl-5-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The benzoate ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoate derivatives.
科学的研究の応用
3-Carbamoyl-5-(ethoxycarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 3-Carbamoyl-5-(ethoxycarbonyl)benzoate exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing and electron-donating properties of its functional groups. These properties affect its behavior in various reactions, such as nucleophilic substitution and electrophilic addition.
類似化合物との比較
Similar Compounds
3-Carbamoylbenzoic acid: Lacks the ethoxycarbonyl group but shares the carbamoyl functionality.
Ethyl 3-carbamoylbenzoate: Similar structure but with different substituents on the benzoate ring.
5-Ethoxycarbonylbenzoic acid: Contains the ethoxycarbonyl group but lacks the carbamoyl group.
Uniqueness
3-Carbamoyl-5-(ethoxycarbonyl)benzoate is unique due to the presence of both carbamoyl and ethoxycarbonyl groups on the benzoate ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in synthetic chemistry and beyond.
特性
CAS番号 |
823195-11-5 |
|---|---|
分子式 |
C11H10NO5- |
分子量 |
236.20 g/mol |
IUPAC名 |
3-carbamoyl-5-ethoxycarbonylbenzoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(16)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,2H2,1H3,(H2,12,13)(H,14,15)/p-1 |
InChIキー |
SQQMJVIFJFRSQG-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


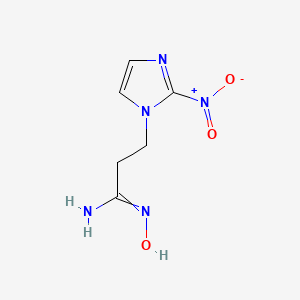
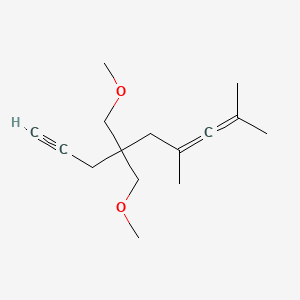
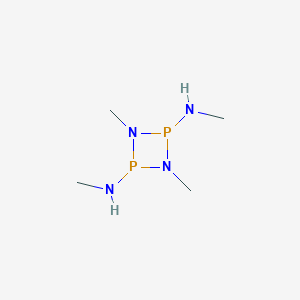
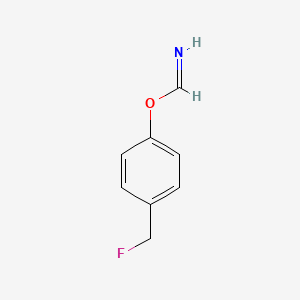
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
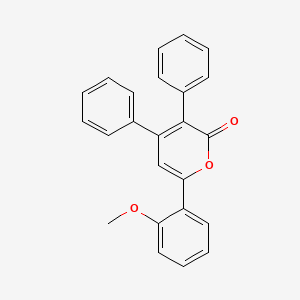
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
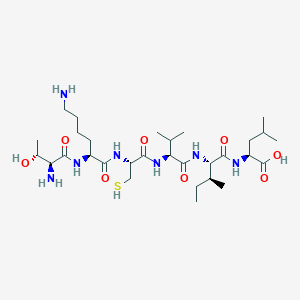
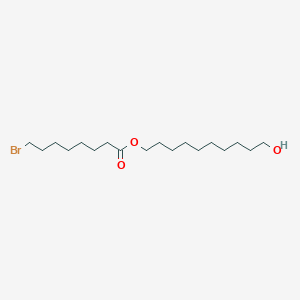
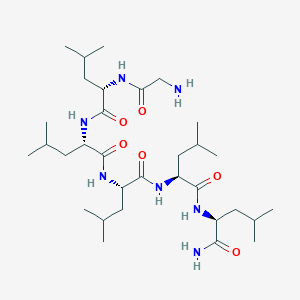
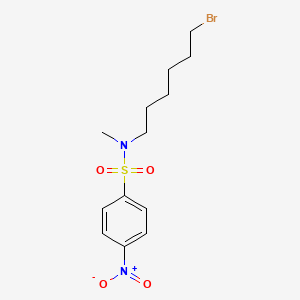
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
